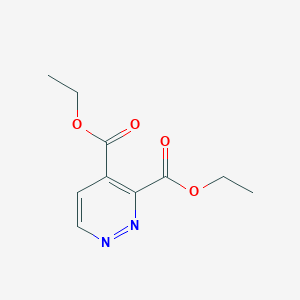

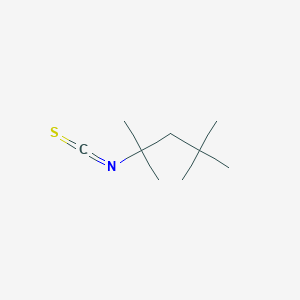

Diethyl pyridazine-3,4-dicarboxylate

Overview

Description

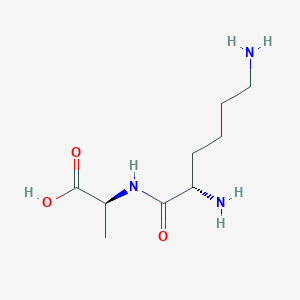

Diethyl pyridazine-3,4-dicarboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is particularly useful in the construction of pyridazine derivatives, which are a class of nitrogen-containing heterocycles with a wide range of applications in medicinal chemistry and materials science.

Synthesis Analysis

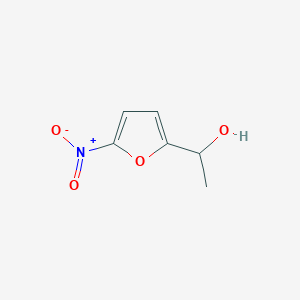

The synthesis of this compound and its derivatives has been explored through various methods. One approach involves the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate to obtain ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, which is then applied to synthesize a series of pyridazines . Another method includes the application of radicalic ethoxycarbonylation to synthesize pyridazine carboxylic acid esters, demonstrating the reactivity of pyridazines towards ethoxycarbonyl radicals .

Molecular Structure Analysis

The molecular structure of this compound allows for various condensation reactions. For instance, it can cyclize with o-phenylenediamine in the presence of sodium hydride to yield complex heterocyclic systems such as pyridazino[4,5-c][1,6]benzodiazocine derivatives . The nature of substituents on the pyridazine ring can significantly influence the outcome of these cyclization reactions, leading to diverse molecular architectures .

Chemical Reactions Analysis

This compound undergoes a range of chemical reactions. It can react with diazomethane to yield various N-methyl and O-methyl derivatives . Spirocyclisation reactions with 1,3-binucleophiles have been studied, resulting in compounds like ethyl 4-oxo-1-phenyl-2-(phenylimino)-1,3,7,8-tetra-azaspiro[4,5]deca-6,9-diene-10-carboxylate . Additionally, transformations with diethylamine and triethylamine have been reported, where these amines act as dienophiles in reverse azadiene synthesis, leading to the formation of pyridazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The introduction of various substituents can alter properties such as solubility, melting point, and reactivity. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound's ability to participate in further chemical transformations . The reactivity of this compound with different reagents, such as guanidine hydrochloride or N,N-dimethylformamide dimethyl acetal, can lead to the formation of a wide array of heterocyclic compounds with distinct physical and chemical characteristics .

Scientific Research Applications

Synthesis and Chemical Reactions

- Diethyl pyridazine-3,4-dicarboxylate has been utilized in the synthesis of various heterocyclic compounds. For instance, it has been involved in the annulation of pyridine leading to the formation of quinolines, isoquinolines, and cycloheptapyridines. This process includes the condensation of pyridine dicarboxylates with dialkyl succinates and dialkyl glutarates, demonstrating its versatility in organic synthesis (Jones & Jones, 1973).

- The compound has been a key player in spirocyclisation reactions, where it reacts with 1,3-binucleophiles to produce novel structures such as diazaspirodecadienes. This indicates its role in the creation of complex molecular architectures (Adembri et al., 1977).

- It is also a precursor in the formation of polyazaheterocyclic compounds, where its reactivity with other chemical agents like o-phenylenediamine leads to the creation of new heterocyclic frameworks (Adembri et al., 1974).

Medicinal Chemistry and Pharmacological Studies

- This compound derivatives have shown potential in medicinal chemistry. For example, certain pyridazine derivatives, synthesized using this compound, have been evaluated for their herbicidal activities, indicating its application in agricultural chemistry (Xu et al., 2008).

- In another study, pyrazole[3,4-d]pyridazine derivatives, synthesized from this compound, were found to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, suggesting their potential as anticholinergic agents (Taslimi et al., 2019).

Advanced Materials and Industrial Applications

- The compound has been used in the synthesis of novel materials, such as corrosion inhibitors for steel in acidic environments. This application is significant in materials science and industrial corrosion prevention (Bouklah et al., 2005).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

diethyl pyridazine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-6-11-12-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTDNBVRYCDLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine](/img/structure/B97047.png)

![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)